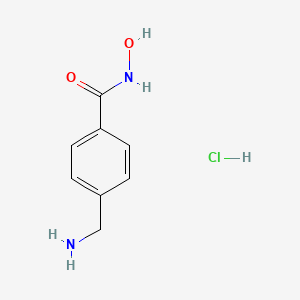![molecular formula C10H10Br2ClF3N2O B1447111 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide CAS No. 1432053-98-9](/img/structure/B1447111.png)
4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide
Descripción general
Descripción
4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide (4-BCTPMH) is an organic compound that has been used in scientific research for its unique properties. It is a versatile molecule that can be used in a variety of applications, from the synthesis of other compounds to the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques and Optimization : Research has been conducted on optimizing the synthesis processes for related compounds, which can be applied to this compound. Techniques such as condensation reactions have been studied to improve yield and efficiency, indicating the importance of reaction temperature and material proportions for optimal synthesis outcomes (Gao Jian-rong, 2004).
- Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : The stability and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines have been explored. These studies highlight the potential for creating high-yield carboxylic acids from related compounds, demonstrating the compound's relevance in synthetic chemistry and material science (M. Schlosser, O. Lefebvre, L. Ondi, 2006).
Biochemical Applications
- Antibacterial Evaluation : The compound's derivatives have been synthesized and evaluated for antibacterial properties. Such research underscores its potential application in developing new antimicrobial agents (M. Rahimizadeh et al., 2011).
- Biomolecular Binding Properties : Studies on new series of related compounds highlight their biomolecular binding properties, which are crucial for drug development and understanding molecular interactions within biological systems (H. Bonacorso et al., 2018).
Material Science and Coordination Chemistry
- Complexation with Metals : The compound's derivatives have been used to form complexes with metals such as palladium(II) and mercury(II), revealing insights into coordination chemistry and the creation of new materials with potential applications in catalysis and electronic devices (A. Singh et al., 2000).
Photophysical and Luminescent Properties
- Photophysics and Biomolecular Interaction : Research on related compounds involving morpholine and pyrrolidine groups has shed light on their photophysical characteristics and interactions with biological molecules like DNA. These findings are significant for developing fluorescent markers and probes in biological research (H. Bonacorso et al., 2018).
Propiedades
IUPAC Name |
4-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3N2O.BrH/c11-8-6(10(13,14)15)5-7(16-9(8)12)17-1-3-18-4-2-17;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJKQBDNKHKBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



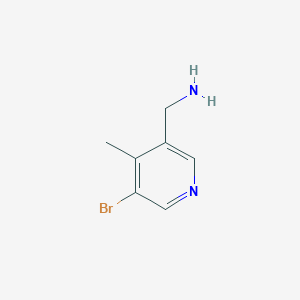

amine hydrochloride](/img/structure/B1447032.png)
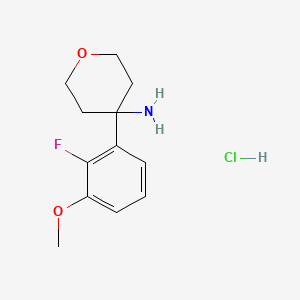
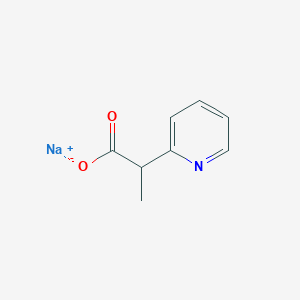
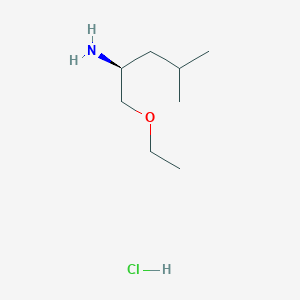
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
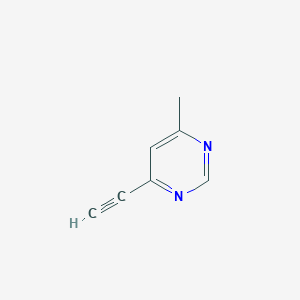

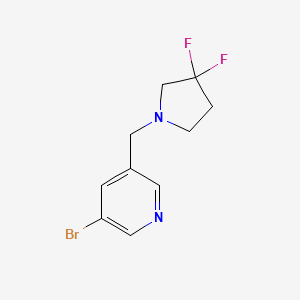
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
